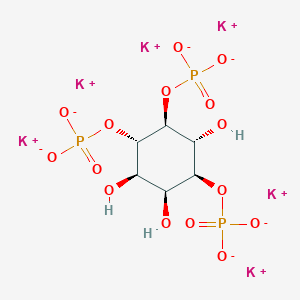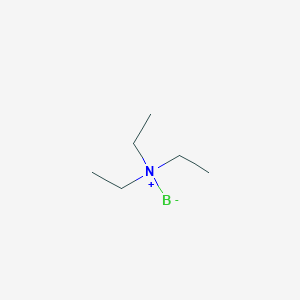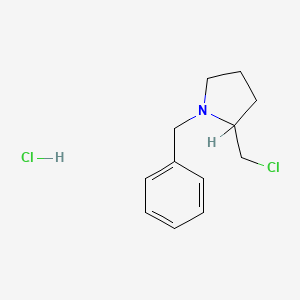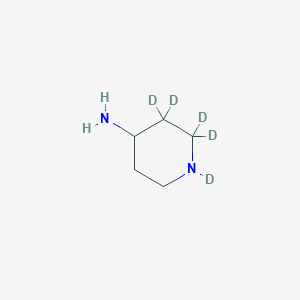![molecular formula C33H34O2P2 B1148647 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE CAS No. 197159-86-7](/img/no-structure.png)
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1R,5R,6R-(+)-1,6-bis(diphenylphosphinoy)spiro[4.4]nonane, commonly known as spirophos, is a chiral ligand that has gained significant attention in the field of organic chemistry due to its unique properties. Spirophos has been widely used as an effective catalyst in various chemical reactions, including asymmetric hydrogenation, Suzuki coupling, and allylic substitution.
Mécanisme D'action
The mechanism of action of spirophos as a chiral ligand involves the coordination of the ligand to the metal center of the catalyst. The chiral environment created by the ligand, in combination with the metal center, leads to the selective activation of one enantiomer over the other, resulting in high enantioselectivity in the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of spirophos. However, studies have shown that spirophos is relatively non-toxic and has low environmental impact. It is important to note that spirophos is not intended for use as a drug and should not be used for any medical purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of spirophos is its high enantioselectivity in various chemical reactions, which makes it a valuable tool in the synthesis of chiral compounds. Additionally, spirophos is relatively stable and can be stored for extended periods. However, spirophos is expensive and its synthesis is a complex process that requires specialized equipment and expertise. The purity of the final product is also critical for its effectiveness as a catalyst.
Orientations Futures
There are several future directions for the use of spirophos in organic chemistry. One potential area of research is the development of new spirophos derivatives with improved catalytic properties. Additionally, the use of spirophos in the synthesis of new natural products and pharmaceuticals is an area of interest. Finally, the development of new methods for the synthesis of spirophos with improved efficiency and reduced cost is an important area of research.
Conclusion:
In conclusion, spirophos is a valuable chiral ligand that has found extensive use in organic chemistry as a catalyst for various chemical reactions. Its high enantioselectivity and stability make it a valuable tool in the synthesis of chiral compounds. However, its synthesis is a complex process that requires specialized equipment and expertise, and its high cost is a limitation. Further research is needed to develop new spirophos derivatives with improved catalytic properties and to explore its potential use in the synthesis of natural products and pharmaceuticals.
Méthodes De Synthèse
The synthesis of spirophos involves a multi-step process that includes the reaction of diphenylphosphine with 1,5-dibromopentane, followed by the reaction with 1,6-dibromohexane. The final product is obtained by the reaction of the intermediate with lithium diisopropylamide. The synthesis of spirophos is a complex process that requires careful control of reaction conditions, and the purity of the final product is critical for its effectiveness as a catalyst.
Applications De Recherche Scientifique
Spirophos has been extensively used as a chiral ligand in asymmetric hydrogenation reactions, which are widely used in the pharmaceutical industry for the synthesis of chiral compounds. The use of spirophos as a catalyst has been shown to improve the enantioselectivity of various chemical reactions, making it a valuable tool in the field of organic chemistry. Spirophos has also been used in the synthesis of natural products, such as alkaloids and terpenes.
Propriétés
Numéro CAS |
197159-86-7 |
|---|---|
Nom du produit |
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE |
Formule moléculaire |
C33H34O2P2 |
Poids moléculaire |
524.57 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-[2-(1H-Pyrazol-5-yl)hydrazinylidene]acetic acid](/img/structure/B1148565.png)





![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)

